6,7-Dihydro-3-imino-1-phenyl-3H,5H-imidazo(1,2-C)thiazole hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-3-imino-1-phenyl-3H,5H-imidazo(1,2-C)thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an α-haloketone, followed by cyclization to form the imidazo-thiazole ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-3-imino-1-phenyl-3H,5H-imidazo(1,2-C)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for electrophilic substitution often involve the use of acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
6,7-Dihydro-3-imino-1-phenyl-3H,5H-imidazo(1,2-C)thiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-Dihydro-3-imino-1-phenyl-3H,5H-imidazo(1,2-C)thiazole hydrochloride exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[2,1-b]thiazole: Used in the development of anti-tuberculosis agents.
Uniqueness
6,7-Dihydro-3-imino-1-phenyl-3H,5H-imidazo(1,2-C)thiazole hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
31255-33-1 |
---|---|
Molecular Formula |
C11H12ClN3S |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
7-phenyl-2,3-dihydro-1H-imidazo[1,2-c][1,3]thiazol-5-imine;hydrochloride |
InChI |
InChI=1S/C11H11N3S.ClH/c12-11-14-7-6-13-10(14)9(15-11)8-4-2-1-3-5-8;/h1-5,12-13H,6-7H2;1H |
InChI Key |
HXYKNWNUUCBXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(SC2=N)C3=CC=CC=C3)N1.Cl |
Origin of Product |
United States |
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